molecular formula C9H16ClN B14423873 2-Chloro-3,3-dimethyl-2-azabicyclo(2.2.2)octane CAS No. 82666-06-6

2-Chloro-3,3-dimethyl-2-azabicyclo(2.2.2)octane

Cat. No.: B14423873
CAS No.: 82666-06-6
M. Wt: 173.68 g/mol
InChI Key: QXAJHBBZOYRVOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3,3-dimethyl-2-azabicyclo(2.2.2)octane is a bicyclic organic compound with the molecular formula C9H16ClN. It is characterized by a unique structure that includes a chlorine atom and a nitrogen atom within a bicyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,3-dimethyl-2-azabicyclo(2.2.2)octane typically involves the reaction of 3,3-dimethyl-2-azabicyclo(2.2.2)octane with a chlorinating agent. Common chlorinating agents include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentration. This ensures consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,3-dimethyl-2-azabicyclo(2.2.2)octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-3,3-dimethyl-2-azabicyclo(2.2.2)octane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Chloro-3,3-dimethyl-2-azabicyclo(2.2.2)octane involves its interaction with molecular targets, such as enzymes and receptors. The chlorine atom and bicyclic structure allow it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3,3-dimethyl-2-azabicyclo(3.2.1)octane
  • 3,3-Dimethyl-2-azabicyclo(2.2.2)octane
  • 2-Chloro-3,3-dimethyl-2-azabicyclo(2.2.1)heptane

Uniqueness

2-Chloro-3,3-dimethyl-2-azabicyclo(2.2.2)octane is unique due to its specific bicyclic structure and the presence of a chlorine atom. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

82666-06-6

Molecular Formula

C9H16ClN

Molecular Weight

173.68 g/mol

IUPAC Name

2-chloro-3,3-dimethyl-2-azabicyclo[2.2.2]octane

InChI

InChI=1S/C9H16ClN/c1-9(2)7-3-5-8(6-4-7)11(9)10/h7-8H,3-6H2,1-2H3

InChI Key

QXAJHBBZOYRVOK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(N1Cl)CC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.